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Compound of Interest

Compound Name: Ica 105665

Cat. No.: B15587546

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent Kv7 potassium channel
activators: Ica 105665 (also known as PF-04895162) and retigabine (ezogabine). Both
compounds have been investigated for their therapeutic potential in neuronal hyperexcitability
disorders, primarily epilepsy, by targeting the voltage-gated potassium channels of the Kv7
(KCNQ) family. Activation of these channels leads to neuronal hyperpolarization, thereby
reducing the probability of action potential firing and suppressing abnormal neuronal activity.

While retigabine was approved for clinical use before its eventual withdrawal from the market
due to side effects, Ica 105665's clinical development was discontinued. This guide aims to
provide a comprehensive overview of their respective pharmacological profiles based on
available experimental data to inform future research and drug development efforts in this area.

Mechanism of Action and Selectivity

Both Ica 105665 and retigabine exert their primary pharmacological effect by acting as positive
allosteric modulators of Kv7 channels. They bind to a hydrophobic pocket near the channel
gate, stabilizing the open conformation and thereby increasing the potassium current.[1] This
action effectively dampens neuronal excitability.

Retigabine is a broad-spectrum activator of neuronal Kv7 channels, showing activity on Kv7.2,
Kv7.3, Kv7.4, and Kv7.5 subunits.[2][3] It is particularly potent on heteromeric Kv7.2/7.3
channels, which are the primary constituents of the M-current in neurons.[3] However, at higher
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concentrations (typically 210 pyM), retigabine has been shown to modulate GABA-A receptors,
which may contribute to its overall anticonvulsant effect but also represents a potential source
of off-target effects.[4][5][6]

Ica 105665 is a potent activator of Kv7.2/7.3 and Kv7.3/7.5 potassium channels.[7][8][9] Unlike
retigabine, it has been suggested to have a more selective profile with no reported activity on
GABA-A receptors.[10]

In Vitro Potency and Efficacy

The potency of these compounds has been evaluated using electrophysiological techniques,
primarily whole-cell patch-clamp recordings in cell lines expressing specific Kv7 channel
subtypes.

Table 1: Comparative In Vitro Potency (EC50) of Ica 105665 and Retigabine on Human Kv7

Channels
Kv7 Channel Subtype Ica 105665 EC50 Retigabine EC50
Kv7.2/7.3 0.3 uM[8][9] 0.92 - 2 uM[11][12]
Kv7.3/7.5 1.5 uM[8] Broadly active
Kv7.4 3.3 uM[8] Broadly active

Note: Data is compiled from multiple sources and direct head-to-head comparative studies
under identical experimental conditions are limited.

Preclinical In Vivo Efficacy

Both compounds have demonstrated broad-spectrum anticonvulsant activity in various animal
models of epilepsy. The maximal electroshock (MES) seizure model is a standard preclinical
test indicative of efficacy against generalized tonic-clonic seizures.

Table 2: Comparative In Vivo Efficacy in the Maximal Electroshock (MES) Seizure Model
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Compound Animal Model ED50

Ica 105665 Rat 0.9 mg/kg[13]
Retigabine Mouse ~9.81 mg/kg[14]
Retigabine Rat ~13.9 - 16.9 mg/kg[14]

Note: ED50 values can vary based on the specific experimental protocol and animal strain
used.

Ica 105665 has also shown efficacy in other preclinical models including the 6 Hz,
pentylenetetrazole, and electrical kindling models at doses ranging from <1 to 5 mg/kg.[7]
Retigabine has also demonstrated efficacy in a wide array of seizure models.[15]

Clinical Efficacy and Development Status

Retigabine underwent extensive clinical development and was approved as an adjunctive
treatment for partial-onset seizures in adults.[16] Integrated analysis of pivotal clinical trials
(RESTORE 1 and 2) demonstrated its efficacy in reducing seizure frequency.[16][17] For
instance, responder rates (=50% reduction in seizure frequency) were significantly higher for
retigabine at doses of 600 mg/day (35%), 900 mg/day (45%), and 1200 mg/day (50%)
compared to placebo (21-24%).[17] However, retigabine was later withdrawn from the market
due to concerns about long-term side effects, including retinal abnormalities and skin
discoloration.[2]

Ica 105665 showed promising early clinical results. In a Phase Ila proof-of-concept study in
patients with photosensitive epilepsy, single doses of Ica 105665 (100, 400, and 500 mg)
reduced the photoparoxysmal EEG response.[7][18][19][20] This provided evidence of its
central nervous system penetration and engagement with neuronal Kv7 channels in humans.[7]
[19][20] However, the clinical development of Ica 105665 was ultimately discontinued.

Table 3: Summary of Clinical Trial Results
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Compound Study Population Key Findings

Single doses of 100, 400, and
Patients with photosensitive 500 mg reduced the
Ica 105665 )
epilepsy photoparoxysmal EEG

response.[7][19][20]

Significant reduction in seizure
frequency and higher
o Adults with drug-resistant responder rates compared to
Retigabine ) i
partial-onset seizures placebo at doses of 600, 900,
and 1200 mg/day.[16][17][21]

[22]

Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology

A standard method to assess the potency and efficacy of Kv7 channel activators involves
whole-cell patch-clamp recordings from cultured cells (e.g., CHO or HEK293 cells) stably
expressing the Kv7 channel subunits of interest.

Cell Culture: Cells are cultured under standard conditions and transfected with the cDNAs
encoding the desired Kv7 subunits.

Electrophysiological Recording: Whole-cell currents are recorded using a patch-clamp
amplifier. The extracellular solution typically contains (in mM): 140 NacCl, 4 KCI, 2 CaClz, 1
MgClz, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The intracellular (pipette) solution
typically contains (in mM): 140 KCI, 2 MgClz, 10 EGTA, 10 HEPES, and 2 ATP, adjusted to
pH 7.2.

Voltage Protocol: To elicit Kv7 currents, cells are held at a holding potential of -80 mV and
then subjected to depolarizing voltage steps (e.g., to +40 mV).

Compound Application: The test compound (Ica 105665 or retigabine) is applied via a
perfusion system at various concentrations to determine the dose-response relationship and
calculate the EC50 value.[11][12]
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Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model to evaluate the anticonvulsant efficacy of
compounds against generalized tonic-clonic seizures.

e Animals: Adult male mice or rats are typically used.

e Drug Administration: The test compound is administered orally or intraperitoneally at various
doses.

e Seizure Induction: A brief electrical stimulus (e.g., 50-60 Hz, 0.2-1 second duration) is
delivered through corneal or ear-clip electrodes to induce a seizure.

» Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the

seizure.

o Data Analysis: The dose of the compound that protects 50% of the animals from the tonic
hindlimb extension (ED50) is calculated.[23][24][25][26]

Visualizations
Signaling Pathway of Kv7 Channel Activation

Positive Allosteric
Ica 105665 or Modulation
Retigabine

Click to download full resolution via product page

Caption: Mechanism of action of Ica 105665 and retigabine on Kv7 channels.

Experimental Workflow for In Vivo Anticonvulsant
Testing
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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